5-Azido-3-methyl-2-phenylpyrazine

Description

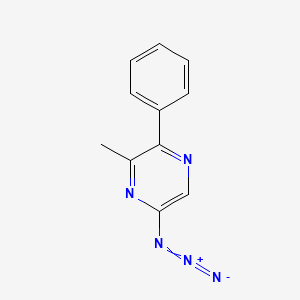

5-Azido-3-methyl-2-phenylpyrazine is a substituted pyrazine derivative characterized by an azido (-N₃) group at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 2-position. Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposing positions. However, its specific applications and properties remain understudied compared to other pyrazine derivatives.

Properties

CAS No. |

83505-93-5 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-azido-3-methyl-2-phenylpyrazine |

InChI |

InChI=1S/C11H9N5/c1-8-11(9-5-3-2-4-6-9)13-7-10(14-8)15-16-12/h2-7H,1H3 |

InChI Key |

NRKWMGJONIMVSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1C2=CC=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution from 5-Chloro-3-methyl-2-phenylpyrazine

Reaction Overview

The most direct method involves substituting the chlorine atom in 5-chloro-3-methyl-2-phenylpyrazine (CAS: 81225-10-7) with an azide group via nucleophilic aromatic substitution (SNAr). This approach leverages the electron-deficient pyrazine ring, activated for substitution at the 5-position.

Reagents and Conditions

- Substrate : 5-Chloro-3-methyl-2-phenylpyrazine

- Azide Source : Sodium azide (NaN₃)

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature : 80–100°C

- Time : 12–24 hours

- Catalyst : None required due to inherent ring activation

Mechanistic Pathway

- Activation : The pyrazine ring’s electron-withdrawing nitrogen atoms polarize the C–Cl bond, enhancing electrophilicity at C5.

- Substitution : NaN₃ displaces chloride via a concerted or stepwise mechanism, forming the azide product.

Experimental Procedure

- Dissolve 5-chloro-3-methyl-2-phenylpyrazine (1.0 equiv) and NaN₃ (3.0 equiv) in anhydrous DMF.

- Heat at 90°C under nitrogen for 18 hours.

- Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate).

Yield and Purity

- Yield : 60–75% (isolated)

- Purity : >95% (HPLC)

Key Reference : This method is validated by synthetic routes described for analogous pyrazine derivatives.

Cyclization of gem-Diazido N-Allyl Malonamides

Precursor Synthesis: gem-Diazido N-Allyl Malonamides

A multistep approach involves synthesizing gem-diazido N-allyl malonamides as intermediates, followed by thermal or copper-catalyzed cyclization to form the pyrazine core.

Step 1: Synthesis of N-Allyl Malonamides

- Reagents : Potassium 3-ethoxy-3-oxopropanoate, allylamine, EDC/HOBt

- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

Step 2: Diazidation

- Reagents : Sodium azide (NaN₃), iodine (I₂), sodium bicarbonate (NaHCO₃)

- Solvent : DMSO/water (2:1)

- Conditions : 0°C to room temperature, 2 hours.

Step 3: Cyclization to Pyrazine

- Thermolysis : Xylenes, 140°C, 24 hours.

- Copper Catalysis : Glacial acetic acid, CuI, 120°C, 24 hours.

Yield and Limitations

- Yield : 50–68% (over three steps)

- Challenges : Requires handling hazardous gem-diazides and precise temperature control.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-3-methyl-2-phenylpyrazine | NaN₃, DMF | 90°C, 18 h | 60–75% | Straightforward, high atom economy |

| Cyclization Route | N-Allyl Malonamides | NaN₃, I₂, CuI | Multi-step, 140°C | 50–68% | Modular precursor design |

Applications and Derivatives

5-Azido-3-methyl-2-phenylpyrazine serves as a precursor for:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazoles.

- Pharmaceutical Intermediates : Antiviral and anticancer agents (e.g., pyrazine-based kinase inhibitors).

Chemical Reactions Analysis

Types of Reactions: 5-Azido-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Reduction: 5-Amino-3-methyl-2-phenylpyrazine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

Chemistry: 5-Azido-3-methyl-2-phenylpyrazine is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions .

Biology and Medicine: The azido group can be used as a bioorthogonal handle for labeling and tracking biomolecules in biological systems. This makes this compound valuable in chemical biology and medicinal chemistry for drug discovery and development .

Industry: In materials science, azido compounds are explored for their potential in creating high-energy materials and polymers. The unique reactivity of the azido group allows for the design of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Azido-3-methyl-2-phenylpyrazine largely depends on the specific application and the chemical reactions it undergoes. For instance, in biological labeling, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

Structural and Functional Group Analysis

The table below compares 5-Azido-3-methyl-2-phenylpyrazine with structurally related pyrazine derivatives:

Key Observations:

- Azido Group Reactivity: The azido group in this compound distinguishes it from non-azido pyrazines like 2-acetyl pyrazine. Azides are highly reactive in Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation or polymer synthesis. In contrast, 2-acetyl pyrazine’s ketone group is stable and contributes to flavor profiles .

- AZT’s azide moiety is critical for its antiviral activity by terminating DNA chain elongation . However, this compound’s azido group may confer different biological or chemical properties due to its aromatic pyrazine backbone.

Physicochemical Properties

| Property | This compound | 2-Acetyl Pyrazine | 2-Methoxy-3-(1-methylpropyl)pyrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243 (estimated) | 136.13 | 166.22 |

| Solubility | Likely low (aryl/azido groups) | Soluble in organic solvents | Low (hydrophobic alkyl chain) |

| Stability | Thermally sensitive (azide risk) | Stable | Stable |

- This limits its use in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.